5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the piperidinyl ethyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the furan ring: This step might involve a coupling reaction using a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the piperidinyl group.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets could provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent. Its structure could be optimized to enhance its efficacy and reduce toxicity.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern. The presence of the bromine atom might confer distinct electronic and steric properties, influencing its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C22H24BrN3O3 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H24BrN3O3/c1-15-5-10-20(28-15)19(26-11-3-2-4-12-26)14-24-22(27)18-13-21(29-25-18)16-6-8-17(23)9-7-16/h5-10,13,19H,2-4,11-12,14H2,1H3,(H,24,27) |
InChI Key |
HLNSLSJDQOEQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)N4CCCCC4 |
Origin of Product |
United States |
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